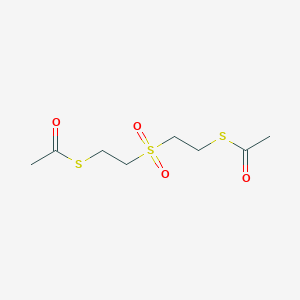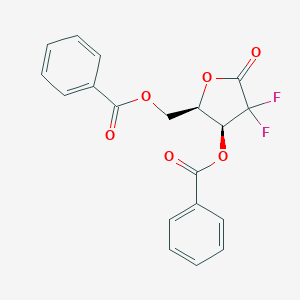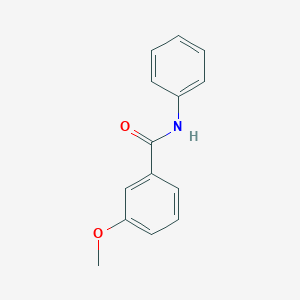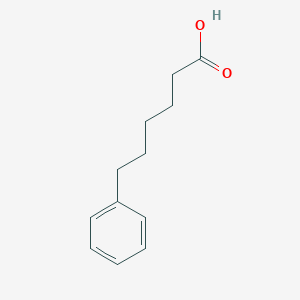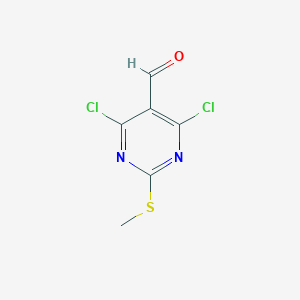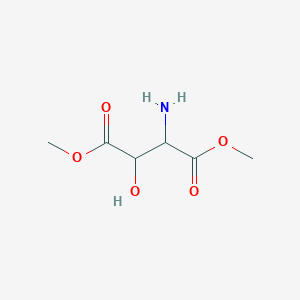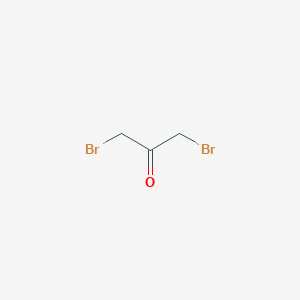
1,3-Dibromoacetone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-dibromoacetone can be achieved through several methods, including the bromination of acetone derivatives. A notable approach involves the use of glycerol 1,3-dichlorohydrin as a precursor, where it undergoes trans-bromination and subsequent oxidation and hydroxylation steps, yielding 1,3-dibromoacetone in moderate yields (da Silva et al., 2020).
Molecular Structure Analysis
The molecular structure of 1,3-dibromoacetone, similar to its analogs, has been explored using various analytical techniques. For instance, the molecular structure and conformation of related compounds like 1,3-dihydroxyacetone have been thoroughly investigated through gas-phase electron diffraction and theoretical calculations, providing insights into the bond lengths, angles, and conformations relevant to 1,3-dibromoacetone as well (Dorofeeva et al., 2007).
Chemical Reactions and Properties
1,3-Dibromoacetone participates in various chemical reactions, including its reaction with 2-aminoazaheterocycles, forming quaternary salts and leading to cyclization to imidazoazines and imidazoazoles containing a bromomethyl group. This reactivity is significant for synthesizing compounds with potential biological activity (Kovalenko et al., 2002).
Physical Properties Analysis
The physical properties of 1,3-dibromoacetone, including its boiling point, melting point, and solubility in various solvents, are essential for its handling and application in synthetic chemistry. While specific studies on 1,3-dibromoacetone's physical properties are limited, related compounds' investigations provide a basis for understanding its behavior in different chemical environments.
Chemical Properties Analysis
1,3-Dibromoacetone's chemical properties, such as its reactivity towards nucleophiles and its role as a precursor in synthesizing various organic compounds, are well-documented. Its ability to undergo reactions that form complex molecular structures is of particular interest in organic synthesis and pharmaceutical chemistry. The expeditious syntheses to pharmochemicals, including 1,3-dibromoacetone from glycerol derivatives, highlight its utility in producing valuable chemical entities (da Silva et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis of Ubiquitinated Histone Analogues : 1,3-Dibromoacetone has been utilized in a one-pot synthesis method for creating ubiquitinated histone analogues. This approach is efficient for studying nucleosome structure and function (Chu et al., 2020).
Synthesis of Sugar Derivatives : It's used in synthesizing dihydroxyacetone phosphate and bromoacetol phosphate, which are important for sugar derivative synthesis and as inhibitors for triosephosphate isomerase (Gefflaut et al., 1997).
Metabolic and Genetic Engineering : 1,3-Dihydroxyacetone production in microbial cells can be increased through metabolic and genetic engineering. This is beneficial for cosmetics, medicines, and food products (Sun et al., 2010).
Isolation of Pure Intermediate Quaternary Salts : The compound aids in the isolation of pure intermediate quaternary salts from its reactions with 2-aminoazoheterocycles, leading to the formation of bromomethyl-containing imidazoazines and imidazo (Kovalenko et al., 2002).
Conversion of Aldehydes and Ketones to Dithianes : 1,3-Dibromoacetone is used in converting various aldehydes and ketones to dithianes, demonstrating chemoselectivity between aldehyde and ketone (Liu et al., 2003).
High-Throughput Screening for Bacteria Production : A high-throughput screening method for 1,3-Dihydroxyacetone-producing bacteria has been developed using 1,3-Dibromoacetone. This method is efficient for strain isolation and reduces production costs in the cosmetic industry (Hu & Zheng, 2009).
Synthesis of Biologically Active Compounds : It is used in synthesizing substituted 2-ylidene-1,3-oxathioles from acetophenones, which are potential biologically active compounds (Samuel et al., 2007).
Mecanismo De Acción
Target of Action
1,3-Dibromoacetone primarily targets 2-aminoazines and 2-aminoazoles . These targets play a crucial role in various biological processes, including the synthesis of imidazoheterocycles, which are important in medicinal chemistry .
Mode of Action
The compound interacts with its targets through a series of reactions. When 1,3-dibromoacetone reacts with 2-aminoazines and 2-aminoazoles, it forms intermediate quaternary salts . These intermediates then undergo cyclization to form the corresponding imidazoazines and imidazoazoles containing a bromomethyl group .
Biochemical Pathways
The affected biochemical pathway involves the cyclization of intermediate quaternary salts to form imidazoazines and imidazoazoles . This process is significant as it leads to the formation of imidazoheterocycles, which are key structures in many biologically active compounds .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is soluble in acetone, chloroform, dichloromethane, and methanol
Result of Action
The result of 1,3-Dibromoacetone’s action is the formation of imidazoazines and imidazoazoles . These compounds, which contain a bromomethyl group, are formed through the cyclization of intermediate quaternary salts . The formation of these compounds is significant as they are key structures in many biologically active compounds .
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dibromopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQKDSXCDXHLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061156 | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromoacetone | |
CAS RN |
816-39-7 | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromoacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,3-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dibromo-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromoacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dibromoacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9T6SLA83G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



